2-Cyclopropyl-4-methoxyimidazole
Description
2-Cyclopropyl-4-methoxyimidazole is a substituted imidazole derivative characterized by a cyclopropyl group at position 2 and a methoxy (-OCH₃) group at position 4 of the imidazole ring.
Properties
IUPAC Name |
2-cyclopropyl-5-methoxy-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-6-4-8-7(9-6)5-2-3-5/h4-5H,2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRLYLCKPBMXMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-methoxyimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 4-methoxy-1,2-diaminobenzene under acidic conditions to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-4-methoxyimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups into the imidazole ring .
Scientific Research Applications
2-Cyclopropyl-4-methoxyimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methoxyimidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Cyclopropyl-4-methoxyimidazole with structurally related imidazole derivatives, focusing on substituent effects, physicochemical properties, and reported applications.
Notes:
- *Predicted logP/pKa values are estimated using computational tools (e.g., ChemAxon) due to lack of experimental data for this compound.
- The methoxy group in this compound likely reduces hydrogen-bond donor capacity compared to carboxamide or carboxylic acid analogs, impacting target binding in biological systems.
Key Research Findings and Contrasts
- Synthetic Accessibility : Cyclopropyl-substituted imidazoles are typically synthesized via cyclopropanation of allylic precursors or cross-coupling reactions. The methoxy group at position 4 may require selective protection/deprotection steps, increasing synthetic complexity compared to carboxamide derivatives .
- Biological Activity: While 2-Cyclopropyl-1H-imidazole-4-carboxamide derivatives have shown moderate activity against bacterial pathogens (MIC ~8 µg/mL for E. coli), the methoxy analog’s bioactivity remains unstudied.
- Stability : Cyclopropane rings confer rigidity and resistance to oxidative metabolism, but the methoxy group may increase susceptibility to demethylation in vivo compared to carboxamide or carboxylic acid groups .
Limitations and Contradictions in Available Data
- Contradictory Reactivity : Cyclopropanecarbonyl derivatives are reported as stable intermediates in peptide synthesis , but cyclopropyl-imidazole carboxylic acids may decompose under strong acidic conditions, limiting their utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
